molecular formula C20H32BNO4 B1403180 (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate CAS No. 1338544-01-6

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

Cat. No. B1403180
M. Wt: 361.3 g/mol
InChI Key: KFTWYIAAHLUIBS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The tetramethyl-1,3,2-dioxaborolane group is a common motif in boronic esters .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the boronic ester and carbamate groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. They can also undergo oxidation to form boronic acids .

Scientific Research Applications

Synthesis and Characterization

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds, showcasing its utility in the realm of scientific research. For instance, compounds structurally related to this chemical have been synthesized for their potential use in biomedical applications, such as in the synthesis of crizotinib, a drug known for its activity against certain types of cancer. The synthesis process often involves multiple steps, starting from basic chemical substrates, and is confirmed by sophisticated techniques like MS (Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to ensure the desired chemical structure is achieved. The overall yields from these synthesis processes vary, indicating the complexity and challenges associated with chemical synthesis in this domain (D. Kong et al., 2016).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical studies of compounds containing the 1,3,2-dioxaborolan moiety provide insights into their physicochemical properties and potential applications. Such compounds have been studied using X-ray diffraction and density functional theory (DFT) to understand their molecular structures and to investigate their physicochemical characteristics, including molecular electrostatic potential and frontier molecular orbitals. These studies not only confirm the structural integrity of the synthesized compounds but also offer a deeper understanding of their electronic properties, which could be pivotal in designing new materials or drugs (W. Ye et al., 2021).

Applications in Material Science

In material science, compounds related to (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate have been utilized in the development of novel materials. For example, their application in creating enhanced brightness, emission-tuned nanoparticles showcases the potential of these compounds in the field of optoelectronics and photonics. Such materials, synthesized through precise polymerization techniques, exhibit desirable properties like high quantum yields and tunable emission wavelengths, making them suitable for various applications in imaging and sensing technologies (Christoph S. Fischer et al., 2013).

Safety And Hazards

Boronic esters are generally considered safe to handle, but as with all chemicals, appropriate safety measures should be taken. They may cause eye, respiratory system, and skin irritation .

Future Directions

Boronic esters continue to be a topic of research due to their utility in organic synthesis. New methods of synthesizing boronic esters and their applications are areas of ongoing study .

properties

IUPAC Name

tert-butyl N-[(2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO4/c1-14(13-22-17(23)24-18(2,3)4)15-9-11-16(12-10-15)21-25-19(5,6)20(7,8)26-21/h9-12,14H,13H2,1-8H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTWYIAAHLUIBS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
Reactant of Route 3
Reactant of Route 3
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
Reactant of Route 4
Reactant of Route 4
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
Reactant of Route 5
Reactant of Route 5
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.